7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one
CAS No.:
Cat. No.: VC17610941
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one -](/images/structure/VC17610941.png)
Specification
Molecular Formula | C6H6N4O |
---|---|
Molecular Weight | 150.14 g/mol |
IUPAC Name | 7-amino-6H-imidazo[1,2-c]pyrimidin-5-one |
Standard InChI | InChI=1S/C6H6N4O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,7H2,(H,9,11) |
Standard InChI Key | HKBKQEOSUUMRCX-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=N1)C=C(NC2=O)N |
Introduction
Structural Characteristics and Nomenclature
The imidazopyrimidine scaffold consists of a fused imidazole and pyrimidine ring system. The numbering in "imidazo[1,2-c]pyrimidine" indicates that the imidazole ring is fused to the pyrimidine at the 1st and 2nd positions of the imidazole and the "c" position of the pyrimidine, distinguishing it from the more studied [1,2-a] isomer. Key structural features of 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one include:
-
Molecular Formula: C₆H₆N₄O
-
Molecular Weight: 150.14 g/mol
-
IUPAC Name: 7-amino-8H-imidazo[1,2-c]pyrimidin-5-one
-
SMILES: C1=CN2C(=O)C=C(NC2=N1)N
The amino group at position 7 and the ketone at position 5 are critical for hydrogen bonding and interactions with biological targets, as seen in related imidazopyrimidines .
Synthesis Strategies for Imidazopyrimidine Derivatives
While no direct synthesis routes for 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one are documented, analogous compounds provide methodological insights:
Multi-Component Reactions
The Groebke-Blackburn-Bienaymé (GBB) reaction is widely used to construct imidazo[1,2-a]pyrimidines, involving a three-component coupling of aminopyrimidine, aldehydes, and isonitriles. Adapting this method for the [1,2-c] isomer would require optimizing starting materials and reaction conditions.
Cyclization of 2-Aminoimidazole Derivatives
Recent work demonstrates that reacting 2-aminoimidazole with N-substituted maleimides yields imidazo[1,2-a]pyrimidines via tandem recyclization . Quantum chemical calculations suggest that similar pathways could generate the [1,2-c] isomer if steric and electronic factors favor alternative ring closure (Table 1) .
Table 1: Comparative Synthesis Routes for Imidazopyrimidine Isomers
Biological Activities and Mechanisms
Anticancer and Antiviral Activity
Imidazopyrimidines inhibit kinases and viral polymerases by mimicking purine bases. For example, Pfizer’s imidazo[1,2-a]pyrimidine derivatives act as androgen receptor antagonists, suppressing castration-resistant prostate cancer growth . The 7-amino group in the [1,2-c] isomer could enhance solubility and target affinity, though metabolic stability remains a concern .
Metabolic Challenges and Optimization Strategies
Aldehyde Oxidase (AO)-Mediated Oxidation
Imidazo[1,2-a]pyrimidines undergo rapid AO-mediated oxidation at the C-3 position, limiting their pharmacokinetic profiles . Structural modifications to mitigate this include:
-
Heterocycle Replacement: Substituting the imidazole ring with triazolo or tetrazolo moieties reduces AO susceptibility .
-
Electron-Withdrawing Groups: Introducing cyano or nitro groups at reactive sites slows oxidation rates .
Table 2: Metabolic Stability of Imidazopyrimidine Analogues
Compound | AO Metabolism Rate (HS9) | Half-Life (min) |
---|---|---|
Imidazo[1,2-a]pyrimidine | High | <10 |
Triazolo[4,3-a]pyrimidine | Low | >60 |
Future Directions and Research Gaps
Targeted Synthesis of [1,2-c] Isomers
Developing regioselective methods to favor [1,2-c] cyclization over [1,2-a] is critical. Computational modeling of transition states could identify catalysts or solvents that steer reactivity toward the desired isomer.
In Vivo Efficacy and Toxicity Profiling
No data exist on the pharmacokinetics or toxicology of 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one. Prioritizing in vivo studies in murine models will clarify its therapeutic window and potential for drug development.
Exploration of Combination Therapies
Given the antifungal and anticancer activities of related compounds, combining 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one with existing agents (e.g., fluconazole or enzalutamide) may yield synergistic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume